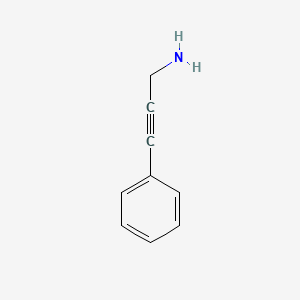
3-Phenyl-2-propyn-1-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Phenyl-2-propyn-1-amine involves complex chemical processes. For example, the synthesis of derivatives, like 3-methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate in medicine synthesis, has been reported (Liu, Huang, & Zhang, 2011). Similarly, the cyclocarbonylation of propargyl amines has been developed using palladium-catalysis (Ying, Le, & Wu, 2019).
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, has been determined using X-ray crystallography, showing specific geometric and electronic properties (Hiscock et al., 2019). Theoretical calculations have also been employed to predict the molecular and electronic structures of related compounds (Aguilar-martínez et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives show varied pathways and outcomes. For instance, the reaction of propargylamines, obtained from aziridines, demonstrates efficiency in producing amines for potential medicinal use (D’hooghe, Van Brabandt, & De Kimpe*, 2004).
Physical Properties Analysis
The physical properties of related compounds, such as their phase behavior and fluorescent properties, have been explored. For example, the ZnCl2 complex of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits unique phase transitions and birefringent fluid properties at high temperatures (Hiscock et al., 2019).
Scientific Research Applications
Catalytic Activity in Generation and Rearrangements of Ylides : A study by Zotto et al. (2000) investigated the reaction of N,N-dimethyl-2-propyn-1-amine with α-diazo ketones, catalyzed by a complex, leading to the formation of α-amino ketones by rearrangement of transient nitrogen ylides. This demonstrates the catalyst's specificity and efficiency in generating nitrogen ylides from diazo carbonyls (Zotto et al., 2000).
Sulfonylation of Alkynyl and Alkenyl Alcohols : Tanabe et al. (1995) reported the effective sulfonylation of 2-alkynyl and 2-alkenyl alcohols, including 2-propyn-1-ol, with methanesulfonyl chloride or p-toluenesulfonyl chloride. This method emphasized safety and the avoidance of waste amine disposal, indicating its potential for large-scale applications without substantial production of hazardous by-products (Tanabe et al., 1995).
Photosensitizers in Dental Resin Composites : Sun and Chae (2000) explored 1-phenyl-1,2-propanedione as a new visible light photosensitizer for dental resin composites, aiming to improve the physical properties of the resin. Their study included the photodecomposition of photosensitizers with and without amine, suggesting applications in dentistry (Sun & Chae, 2000).
Catalyst for Allylation of Amines, Alcohols, and Carboxylic Acids : A study by Wagh et al. (2011) developed Pd(OAc)2/1,1′-bis(diphenylphosphino)ferrocene as a highly efficient and active catalyst for the allylation of amines, alcohols, and carboxylic acids with 1-phenyl-1-propyne. This catalyst worked under mild conditions, offering a rapid generation of various allylated products (Wagh et al., 2011).
Anticancer and Antioxidant Activities of 3-Secondary Amine Derivatives : Rehan et al. (2021) synthesized a series of 3-secondary amine derivatives and tested them for antioxidant activity and cytotoxicity against breast cancer. This study highlights the potential of these compounds in medical applications (Rehan et al., 2021).
Aminolysis of 3-Phenyl Propylthiol Esters : Tomaszewski et al. (2009) investigated 3-Phenyl propylthiol esters as “activatable” solution phase linkers that could be converted to corresponding amides upon treatment with amines. This study provides insights into the stability and reactivity of these linkers in various conditions (Tomaszewski et al., 2009).
Mechanism of Action
Target of Action
The primary target of 3-phenylprop-2-yn-1-amine is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.
Mode of Action
3-phenylprop-2-yn-1-amine acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.
Pharmacokinetics
It’s worth noting that the compound’s lipophilicity and water solubility can influence its bioavailability .
Safety and Hazards
3-Phenyl-2-propyn-1-amine can be harmful if swallowed and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised when handling this compound .
properties
IUPAC Name |
3-phenylprop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHHYUARFKIUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999412 | |
| Record name | 3-Phenylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78168-74-8 | |
| Record name | 3-Phenylpropargylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078168748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylprop-2-yn-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70999412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2-propyn-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-phenylprop-2-yn-1-amine in organic synthesis?
A1: 3-phenylprop-2-yn-1-amine serves as a valuable building block in organic synthesis, particularly in the production of propargylamines. One notable reaction is the three-component coupling of aldehydes, amines, and alkynes (A3-coupling) catalyzed by dinuclear silver-bis(N-heterocyclic carbene) complexes. [] The reaction involves the formation of a new carbon-carbon bond between the aldehyde and alkyne components, with the amine acting as both a nucleophile and an electrophile.
Q2: How does the structure of the N-heterocyclic carbene ligand in silver complexes influence the catalytic activity of 3-phenylprop-2-yn-1-amine formation?
A2: Research indicates that increasing the chain length of the alkyl substituent on the N-heterocyclic carbene ligand in dinuclear silver complexes enhances the catalytic performance in the A3-coupling reaction leading to 3-phenylprop-2-yn-1-amine. Specifically, a silver complex featuring a butyl substituent on the ligand exhibited the highest activity, achieving an 81% yield of N,N-diethyl-3-phenylprop-2-yn-1-amine. [] This suggests that steric factors associated with the ligand structure play a crucial role in the catalytic cycle.
Q3: Does 3-phenylprop-2-yn-1-amine interact with dopamine beta-monooxygenase (DBM)?
A3: Yes, 3-phenylprop-2-yn-1-amine acts as a potent inactivator of DBM. While it doesn't exhibit detectable substrate activity with DBM, it rapidly inactivates the enzyme. [] This inactivation mechanism is likely distinct from the one observed with olefinic substrates of DBM, suggesting a unique interaction between 3-phenylprop-2-yn-1-amine and the enzyme's active site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



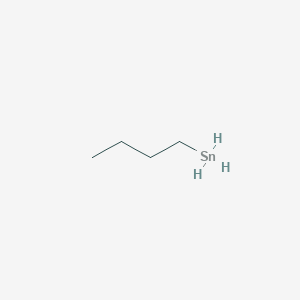



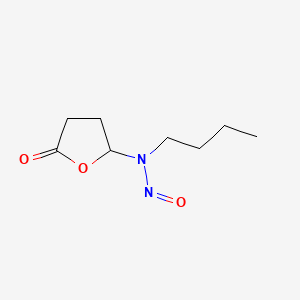

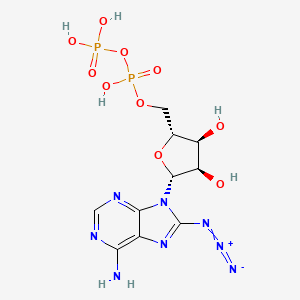
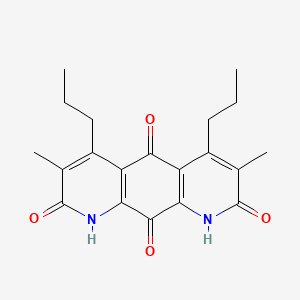
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B1202667.png)
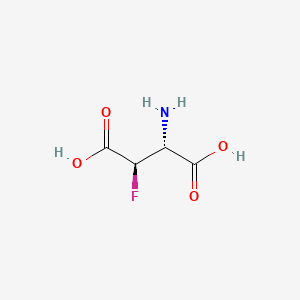
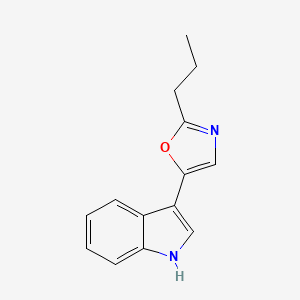


![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)